Lartesertib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lartesertib is a small molecule investigational drug currently under clinical development. It is primarily being studied for its potential use in cancer therapy, particularly in combination with other drugs to enhance efficacy and reduce resistance development . This compound is an inhibitor of the ataxia telangiectasia-mutated (ATM) protein kinase, which plays a critical role in the DNA damage response .
化学反応の分析
Lartesertib undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Lartesertib has several scientific research applications, particularly in the field of cancer therapy. It is being investigated for its potential to enhance the efficacy of other cancer treatments by inhibiting the ATM protein kinase, which is involved in the DNA damage response . This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby improving the overall therapeutic outcome .
For example, it may be used in combination with other drugs to treat various types of solid tumors .
作用機序
Lartesertib exerts its effects by inhibiting the ATM protein kinase, which is a key player in the DNA damage response . The ATM protein kinase is involved in the repair of double-strand breaks in DNA, and its inhibition by this compound leads to the accumulation of DNA damage in cancer cells . This accumulation of DNA damage can result in cell cycle arrest and apoptosis, thereby reducing the proliferation of cancer cells .
類似化合物との比較
Lartesertib is unique in its specific inhibition of the ATM protein kinase. Similar compounds include other ATM inhibitors and ATR inhibitors, such as Tuvusertib . These compounds also target the DNA damage response pathway but may have different specificities and mechanisms of action. This compound’s uniqueness lies in its potent and selective inhibition of the ATM protein kinase, making it a valuable candidate for combination therapy in cancer treatment .
特性
CAS番号 |
2495096-26-7 |
---|---|
分子式 |
C23H21FN6O3 |
分子量 |
448.4 g/mol |
IUPAC名 |
8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxypyridin-4-yl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3 |
InChIキー |
WNEFOSMCGCLLJU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。